molecular formula C14H15Br2NO5S B4278406 Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B4278406
M. Wt: 469.1 g/mol
InChI Key: PJQSRCQIJLWFHU-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropyl group, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Dibromo Substituents: The dibromo substituents can be added via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur-containing reagents and appropriate carbon sources.

    Coupling Reactions: The final compound is obtained by coupling the cyclopropyl and thiophene intermediates, followed by esterification to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The dibromo groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2-dibromomalonate: Another dibromo compound with similar reactivity but different structural features.

    Diethyl 5-{[(3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate: A structurally related compound with dichloro substituents instead of dibromo.

Uniqueness

Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate is unique due to its combination of a cyclopropyl group, dibromo substituents, and a thiophene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

dimethyl 5-[(2,2-dibromo-1-methylcyclopropanecarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Br2NO5S/c1-6-7(10(18)21-3)9(23-8(6)11(19)22-4)17-12(20)13(2)5-14(13,15)16/h5H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQSRCQIJLWFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2(CC2(Br)Br)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Br2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

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